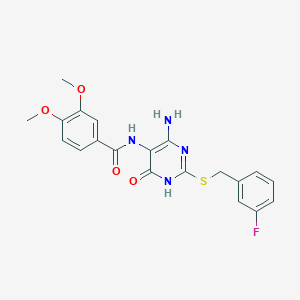![molecular formula C24H30N4O2S2 B2892660 1-(4'-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1'-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea CAS No. 477292-78-7](/img/structure/B2892660.png)
1-(4'-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1'-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4’-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1’-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea is a complex organic compound characterized by its unique structure, which includes a biphenyl core and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1’-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Functional Groups: The functional groups are introduced through a series of reactions, including amide formation, thiourea formation, and acylation. Each step requires specific reagents and conditions, such as the use of coupling agents, bases, and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4’-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1’-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(4’-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1’-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(4’-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1’-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with protein-protein interactions. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-(4’-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1’-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea is unique due to its specific combination of functional groups and its biphenyl core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S2/c1-23(2,3)19(29)27-21(31)25-17-11-7-15(8-12-17)16-9-13-18(14-10-16)26-22(32)28-20(30)24(4,5)6/h7-14H,1-6H3,(H2,25,27,29,31)(H2,26,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUVEGWBIUFZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2892580.png)
![N-{4-[1-(benzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2892581.png)
![2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2892587.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2892591.png)

![3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2892594.png)
![N-(5-chloro-2-cyanophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892595.png)

![2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2892598.png)
![N-phenyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2892599.png)
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2892600.png)
